
2-(Cyclohex-2-en-1-yl)-5-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohex-2-en-1-yl)-5-methylthiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a cyclohexene ring and a methyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-2-en-1-yl)-5-methylthiophene can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-yl bromide with 5-methylthiophene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to promote the coupling reactions between cyclohex-2-en-1-yl halides and thiophene derivatives. These methods are optimized to ensure high purity and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-2-en-1-yl)-5-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to reduce the double bonds in the cyclohexene ring.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogens or other electrophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes.
Scientific Research Applications
2-(Cyclohex-2-en-1-yl)-5-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of materials with specific electronic and optical properties, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-2-en-1-yl)-5-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring allows for π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the compound’s ability to undergo redox reactions can play a role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohex-2-en-1-yl)thiophene: Lacks the methyl group, which may affect its reactivity and applications.
5-Methylthiophene: Lacks the cyclohexene ring, resulting in different chemical and physical properties.
2-(Cyclohex-2-en-1-yl)-5-ethylthiophene: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic characteristics.
Uniqueness
2-(Cyclohex-2-en-1-yl)-5-methylthiophene is unique due to the combination of the cyclohexene ring and the methyl group on the thiophene ring. This structural arrangement imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of both aliphatic and aromatic components in the molecule allows for versatile interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C11H14S |
|---|---|
Molecular Weight |
178.30 g/mol |
IUPAC Name |
2-cyclohex-2-en-1-yl-5-methylthiophene |
InChI |
InChI=1S/C11H14S/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h3,5,7-8,10H,2,4,6H2,1H3 |
InChI Key |
CJXMSQHQXJQQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2CCCC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


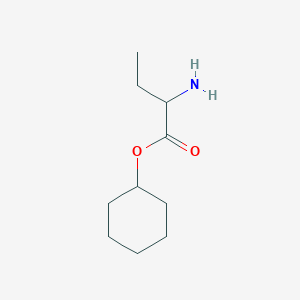
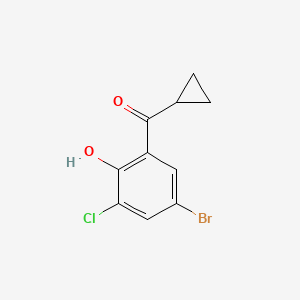
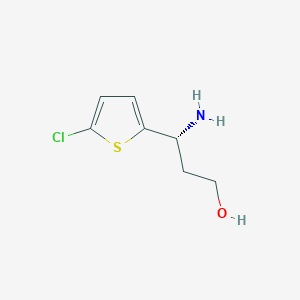
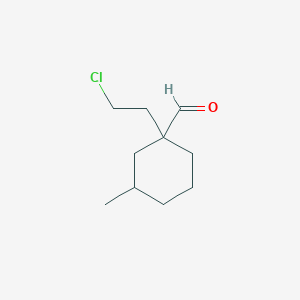
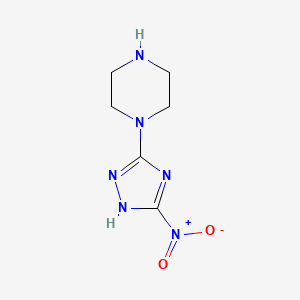
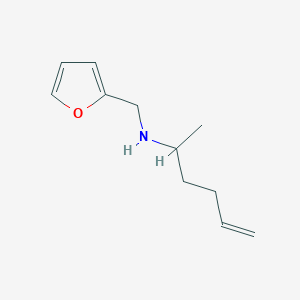
![Tert-butyl[(2,4-dimethylphenyl)methyl]amine](/img/structure/B13257235.png)
![3-(4-Bromophenyl)-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13257243.png)
![8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13257246.png)
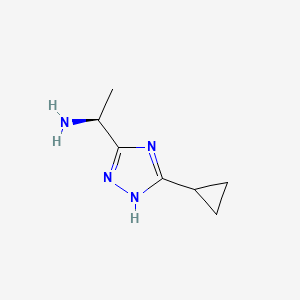
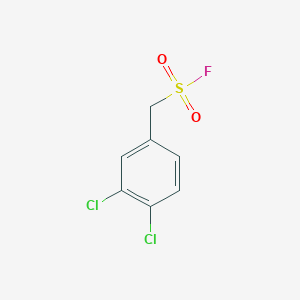
![3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13257265.png)

![2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13257275.png)
